(1,1'-Biphenyl)-3-acetic acid, 5-butoxy-
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Overview
Description
(1,1’-Biphenyl)-3-acetic acid, 5-butoxy- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with an acetic acid group at the 3-position and a butoxy group at the 5-position. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-acetic acid, 5-butoxy- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Acetic Acid Group: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction, where the biphenyl compound reacts with acetyl chloride in the presence of a Lewis acid catalyst.
Addition of Butoxy Group: The butoxy group can be introduced through an etherification reaction, where the biphenyl compound reacts with butanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-3-acetic acid, 5-butoxy- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-3-acetic acid, 5-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(1,1’-Biphenyl)-3-acetic acid, 5-butoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-3-acetic acid, 5-butoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
(1,1’-Biphenyl)-3-acetic acid: Lacks the butoxy group, which may affect its solubility and reactivity.
(1,1’-Biphenyl)-4-acetic acid, 5-butoxy-: Similar structure but with the acetic acid group at the 4-position, which may influence its chemical properties.
Properties
CAS No. |
61888-57-1 |
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Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-(3-butoxy-5-phenylphenyl)acetic acid |
InChI |
InChI=1S/C18H20O3/c1-2-3-9-21-17-11-14(12-18(19)20)10-16(13-17)15-7-5-4-6-8-15/h4-8,10-11,13H,2-3,9,12H2,1H3,(H,19,20) |
InChI Key |
HEVHNLNOWXISNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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